Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate involves several stepsThe final step involves esterification to form the ethyl ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group enhances its binding affinity to certain proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate can be compared with other fluorinated benzoates and iodinated compounds. Similar compounds include:
- Ethyl 3-iodobenzoate
- Ethyl 4-(2,2,2-trifluoroacetamido)benzoate
- Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate
What sets this compound apart is its unique combination of iodine and trifluoroacetamido groups, which confer distinct reactivity and selectivity properties .
Properties
Molecular Formula |
C11H9F3INO3 |
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Molecular Weight |
387.09 g/mol |
IUPAC Name |
ethyl 3-iodo-4-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C11H9F3INO3/c1-2-19-9(17)6-3-4-8(7(15)5-6)16-10(18)11(12,13)14/h3-5H,2H2,1H3,(H,16,18) |
InChI Key |
JPFUSCSGSQMZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)I |
Origin of Product |
United States |
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